molecular formula C6H3N5S2 B12925972 6-(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione CAS No. 112214-44-5

6-(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione

Cat. No.: B12925972
CAS No.: 112214-44-5
M. Wt: 209.3 g/mol
InChI Key: JITHDFXKUKBTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione is a heterocyclic compound that contains both pyrimidine and triazole rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Condensation Reactions: Condensation of triazole intermediates with pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processes: Small-scale synthesis in laboratory settings.

    Continuous Flow Processes: Larger-scale production using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion of thione groups to sulfoxides or sulfones.

    Reduction: Reduction of triazole or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or pyrimidine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-2(1H)-thione
  • 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyridine-4(1H)-thione

Uniqueness

6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione is unique due to its specific structural configuration, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 6-(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound contains a triazole ring fused with a pyrimidine moiety, characterized by the presence of a sulfanylidene (thione) functional group. This unique structure contributes to its biological properties.

Molecular Formula

  • Molecular Formula : C7_7H6_6N4_4S2_2
  • Molecular Weight : Approximately 194.27 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from 1,2,4-triazole have shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation.
  • Research Findings : A study indicated that certain triazole-thione derivatives exhibited significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50_{50} values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

The compound's thione functionality may enhance its antimicrobial properties:

  • Spectrum of Activity : Triazole derivatives have been reported to possess antibacterial and antifungal activities. For example, 4,5-disubstituted 1,2,4-triazole-3-thiols have demonstrated efficacy against a range of pathogens .
  • Case Studies : In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds similar to this compound have been investigated for various other biological activities:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antidiabetic : Certain triazole-thiones have shown potential in lowering blood glucose levels in diabetic models .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against HCT-116
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AntidiabeticDecreased blood glucose levels

Case Studies

  • Anticancer Efficacy :
    • A study synthesized various derivatives of triazole-thiones and tested them against multiple cancer cell lines. The most potent compound showed an IC50_{50} value of 6.2 μM against HCT-116 cells.
  • Antimicrobial Screening :
    • A series of synthesized triazole-thiones were evaluated for their antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones.

Properties

CAS No.

112214-44-5

Molecular Formula

C6H3N5S2

Molecular Weight

209.3 g/mol

IUPAC Name

6-(5-sulfanylidene-1,2,4-triazol-3-yl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C6H3N5S2/c12-4-1-3(7-2-8-4)5-9-6(13)11-10-5/h1-2H,(H,7,8,12)

InChI Key

JITHDFXKUKBTSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=NC1=S)C2=NC(=S)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.